Cas no 524735-87-3 (methyl 1-propanoylcyclopropane-1-carboxylate)

methyl 1-propanoylcyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid,1-(1-oxopropyl)-,methyl ester (9ci)
- methyl 1-propanoylcyclopropane-1-carboxylate
- Methyl 1-propionylcyclopropane-1-carboxylate
- Methyl 1-propionylcyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester (9CI)
- DTXCID20617336
- 524735-87-3
- SCHEMBL15125183
- DTXSID80666587
- CS-0287780
- Cyclopropanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
- EN300-125955
- AKOS018110594
- DB-326201
-
- インチ: InChI=1S/C8H12O3/c1-3-6(9)8(4-5-8)7(10)11-2/h3-5H2,1-2H3
- InChIKey: BSGSYHFXPVKFBG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 156.078644241Da
- 同位素质量: 156.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 0.8
methyl 1-propanoylcyclopropane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125955-0.5g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 0.5g |
$613.0 | 2023-06-08 | ||
Enamine | EN300-125955-0.25g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 0.25g |
$389.0 | 2023-06-08 | ||
Enamine | EN300-125955-2.5g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 2.5g |
$1539.0 | 2023-06-08 | ||
Enamine | EN300-125955-0.1g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 0.1g |
$272.0 | 2023-06-08 | ||
Enamine | EN300-125955-1.0g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 1g |
$785.0 | 2023-06-08 | ||
Enamine | EN300-125955-10000mg |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 10000mg |
$3376.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358450-100mg |
Methyl 1-propionylcyclopropane-1-carboxylate |
524735-87-3 | 98% | 100mg |
¥5875.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358450-250mg |
Methyl 1-propionylcyclopropane-1-carboxylate |
524735-87-3 | 98% | 250mg |
¥9097.00 | 2024-05-10 | |
Enamine | EN300-125955-0.05g |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 0.05g |
$182.0 | 2023-06-08 | ||
Enamine | EN300-125955-2500mg |
methyl 1-propanoylcyclopropane-1-carboxylate |
524735-87-3 | 2500mg |
$1539.0 | 2023-10-02 |
methyl 1-propanoylcyclopropane-1-carboxylate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
methyl 1-propanoylcyclopropane-1-carboxylateに関する追加情報
Methyl 1-propanoylcyclopropane-1-carboxylate (CAS No. 524735-87-3): A Comprehensive Overview
Methyl 1-propanoylcyclopropane-1-carboxylate (CAS No. 524735-87-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclopropane ring and ester functional group, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The cyclopropane moiety, known for its strained three-membered ring structure, often serves as a key pharmacophore in drug design, enhancing binding affinity and metabolic stability. This introduction delves into the structural features, synthesis methods, and emerging applications of methyl 1-propanoylcyclopropane-1-carboxylate, highlighting its potential in modern medicinal chemistry.
The structural integrity of methyl 1-propanoylcyclopropane-1-carboxylate is defined by its cyclopropane ring substituent and the ester linkage to propanoic acid. The cyclopropane ring is a highly versatile structural motif in organic chemistry, renowned for its ability to introduce conformational constraints that can modulate the biological activity of attached molecules. In contrast to linear or branched aliphatic chains, the rigid three-membered ring of cyclopropane imparts a unique spatial orientation to the substituents, which can significantly influence receptor interactions. This structural characteristic has been exploited in the design of various bioactive compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.
The synthesis of methyl 1-propanoylcyclopropane-1-carboxylate typically involves multi-step organic transformations that require precise control over reaction conditions. One common synthetic route involves the esterification of cyanoacetic acid derivatives with appropriate alkylating agents under acidic conditions, followed by cyclization to form the cyclopropane ring. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropane moiety from simpler precursors. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for large-scale production.
In recent years, methyl 1-propanoylcyclopropane-1-carboxylate has emerged as a promising intermediate in the development of novel pharmaceuticals. Its cyclopropane core has been integrated into various drug candidates targeting different therapeutic areas. For instance, studies have demonstrated its utility in designing potent inhibitors of enzymes involved in inflammatory pathways. The strained geometry of the cyclopropane ring facilitates tight binding to active sites, potentially leading to higher efficacy compared to linear analogs. Additionally, the ester functionality provides a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
The compound's potential extends beyond enzyme inhibition; it has also been explored as a building block for small-molecule probes in biochemical research. Researchers have leveraged methyl 1-propanoylcyclopropane-1-carboxylate to develop fluorescently labeled derivatives that serve as tools for studying protein-protein interactions and cellular signaling pathways. The cyclopropane ring's ability to undergo inverse-electron-demand Diels-Alder reactions further enhances its utility as a scaffold for constructing complex molecular architectures. These applications underscore the versatility of methyl 1-propanoylcyclopropane-1-carboxylate in both drug discovery and fundamental biochemical investigations.
The pharmacological profile of methyl 1-propanoylcyclopropane-1-carboxylate continues to be an area of active investigation. Preclinical studies have revealed its potential as an anti-inflammatory agent by modulating cyclooxygenase (COX) activity and inhibiting leukotriene synthesis. The compound's structural features are believed to contribute to its ability to disrupt inflammatory cascades without significant side effects observed with traditional NSAIDs. Furthermore, preliminary data suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral protease activity or inhibiting viral entry into host cells.
The future prospects for methyl 1-propanoylcyclopropane-1-carboxylate are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies will likely drive innovation in this field, paving the way for next-generation therapeutics based on this versatile intermediate.
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